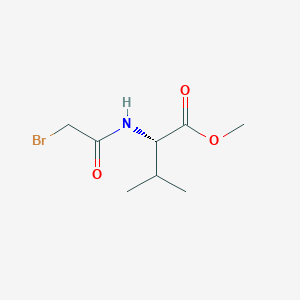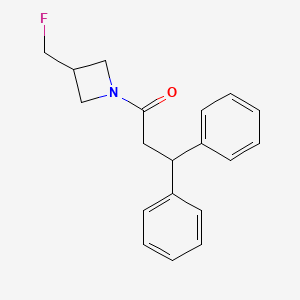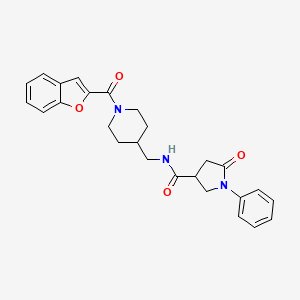
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” is a chemical compound with the molecular formula C24H23N3O5 . It has an average mass of 433.457 Da and a monoisotopic mass of 433.163757 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, a piperidine ring, and a pyrrolidine ring . It has 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, and its molar refractivity is 116.5±0.3 cm3 . It has a polar surface area of 92 Å2 and a polarizability of 46.2±0.5 10-24 cm3 . Its surface tension is 57.1±3.0 dyne/cm, and it has a molar volume of 324.6±3.0 cm3 .Applications De Recherche Scientifique
Disposition and Metabolism
A study detailed the disposition and metabolism of a related orexin 1 and 2 receptor antagonist, highlighting the comprehensive metabolic pathways involved. The compound underwent extensive metabolism with principal routes via oxidation, leading to significant findings on its elimination and the identification of major metabolites. This research provides insights into the metabolic fate of such compounds, contributing to the understanding of their pharmacokinetic profiles (Renzulli et al., 2011).
Synthesis and Neuroleptic Activity
Another study focused on the synthesis and evaluation of benzamides, including compounds structurally related to N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, for potential neuroleptic activity. The research highlighted the synthesis process and the activity of these compounds, providing valuable information on their potential applications in neuroscience (Iwanami et al., 1981).
Sigma Receptor Ligands
A study on the synthesis of benzofuran-2-carboxamide ligands, selective for sigma receptors, demonstrates the chemical versatility and potential therapeutic applications of compounds within this class. These ligands exhibited high affinity for the sigma-1 receptor, suggesting their potential use in developing novel treatments targeting sigma receptors (Marriott et al., 2012).
Antimicrobial Screening
Research on novel derivatives, including the synthesis and antimicrobial screening of benzofuran and pyrrolidine related compounds, showcases the broad spectrum of applications these compounds may have, including antibacterial properties. Such studies contribute to the search for new antimicrobial agents (Idrees et al., 2019).
Chromoionophore Synthesis
The synthesis and characterization of carbonyl thiourea derivatives with potential applications as chromoionophores further illustrate the diverse scientific applications of compounds related to N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide. These studies explore their use in sensing applications, demonstrating the compound's relevance in analytical chemistry (IOSR Journals et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c30-24-15-20(17-29(24)21-7-2-1-3-8-21)25(31)27-16-18-10-12-28(13-11-18)26(32)23-14-19-6-4-5-9-22(19)33-23/h1-9,14,18,20H,10-13,15-17H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTAFMKGEVYLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


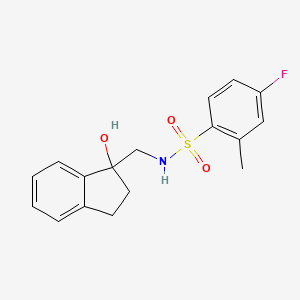

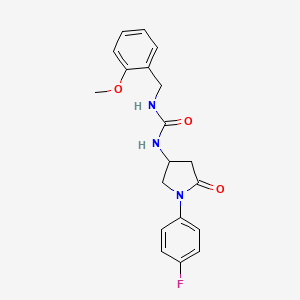
![4-({3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile](/img/structure/B2443543.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide](/img/structure/B2443548.png)
![(E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2443549.png)
![N-cyclopentyl-4-methyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2443551.png)

![4-(4-Methoxyphenyl)-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2443556.png)
![(Z)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2443557.png)
